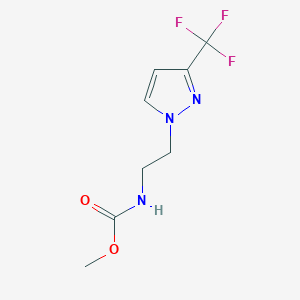methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate
CAS No.: 1448060-80-7
Cat. No.: VC4363003
Molecular Formula: C8H10F3N3O2
Molecular Weight: 237.182
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1448060-80-7 |
|---|---|
| Molecular Formula | C8H10F3N3O2 |
| Molecular Weight | 237.182 |
| IUPAC Name | methyl N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]carbamate |
| Standard InChI | InChI=1S/C8H10F3N3O2/c1-16-7(15)12-3-5-14-4-2-6(13-14)8(9,10)11/h2,4H,3,5H2,1H3,(H,12,15) |
| Standard InChI Key | NPDRUWFPQZSVTA-UHFFFAOYSA-N |
| SMILES | COC(=O)NCCN1C=CC(=N1)C(F)(F)F |
Introduction
Methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate is a complex organic compound featuring a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of a trifluoromethyl group attached to the pyrazole ring adds significant chemical and biological interest due to its electron-withdrawing properties, which can enhance the stability and reactivity of the molecule.
Synthesis and Preparation
Pyrazoles are typically synthesized through condensation reactions involving hydazines and dicarbonyl compounds or their equivalents . For compounds like methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate, synthesis might involve multiple steps:
Step 1: Formation of the Pyrazole Core
-
This could involve reacting hydazine derivatives with appropriate aldehydes or ketones under acidic conditions.
Step 2: Introduction of Trifluoromethylation
-
Methods for introducing CF₃ groups often involve fluorinated reagents like trifluoroacetic acid derivatives or specialized CF₃ transfer agents .
Step 3: Carbamate Formation
-
Involves reaction with chloroformates or other carbamating agents under basic conditions.
| Reagent/Condition | Reaction Type | Product Stage |
|---|---|---|
| Hydazine + Aldehyde/Ketone | Condensation | Pyrazole Core |
| Trifluoroacetic Acid Derivative | Substitution | Trifluoropyrazole |
| Chloroformate + Base | Carbamation | Final Product |
Biological Activities
Pyrazoles have been explored for various biological activities due to their structural versatility:
Anticancer Activity
Certain pyazole derivatives have shown cytotoxic effects against cancer cell lines . The presence of electron-withdrawing groups like CF₃ can potentially enhance these activities by altering cellular interactions.
Agricultural Uses
Compounds similar to this one might be used as intermediates in agricultural chemicals due to their stability and reactivity profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume